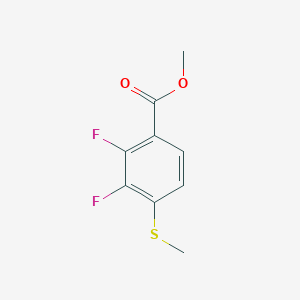

Methyl 2,3-difluoro-4-(methylthio)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-difluoro-4-methylsulfanylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2S/c1-13-9(12)5-3-4-6(14-2)8(11)7(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSZSYYWZMKPKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)SC)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Molecular Characterization of Methyl 2,3 Difluoro 4 Methylthio Benzoate

Spectroscopic Methodologies for Confirmation of Molecular Architecture

The definitive structural confirmation of Methyl 2,3-difluoro-4-(methylthio)benzoate, a compound of interest in synthetic chemistry, relies on a suite of advanced spectroscopic techniques. In the absence of publicly available experimental spectra for this specific molecule, a detailed analysis based on established principles of spectroscopy and data from analogous compounds provides a robust framework for its characterization. The primary methods for this elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with correlation spectroscopies, would be employed to unambiguously assign the structure. The predicted spectral data are based on the analysis of substituent effects on the benzene (B151609) ring.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic region would feature two signals corresponding to the protons at the C5 and C6 positions of the benzene ring. Due to the presence of adjacent fluorine atoms and the methylthio group, these protons would exhibit characteristic chemical shifts and coupling patterns.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-5 | 7.20 - 7.40 | d | J(H5-H6) = 8.0 - 9.0 |

| H-6 | 7.70 - 7.90 | dd | J(H6-H5) = 8.0 - 9.0, J(H6-F2) = 1.0 - 2.0 |

| OCH₃ | 3.85 - 3.95 | s | - |

| SCH₃ | 2.45 - 2.55 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis: Resonances of Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct resonance. The chemical shifts of the aromatic carbons are significantly influenced by the fluorine and methylthio substituents. The carbons directly bonded to fluorine (C2 and C3) would exhibit large one-bond carbon-fluorine couplings (¹JCF). Other carbons in the ring would show smaller two- or three-bond couplings (²JCF, ³JCF).

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling |

| C=O | 164 - 166 | - |

| C1 | 125 - 128 | t |

| C2 | 150 - 155 (d, ¹JCF) | d |

| C3 | 152 - 157 (d, ¹JCF) | d |

| C4 | 135 - 140 | t |

| C5 | 128 - 132 | d |

| C6 | 124 - 127 | d |

| OCH₃ | 52 - 54 | - |

| SCH₃ | 15 - 17 | - |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis: Difluoro Substituent Characterization

¹⁹F NMR is highly sensitive to the local electronic environment of fluorine atoms. For this compound, two distinct signals are expected for the fluorine atoms at the C2 and C3 positions. These signals would likely appear as doublets due to coupling with each other (³JFF). Additionally, smaller couplings to the aromatic protons would be expected. The chemical shifts of the fluorine atoms are influenced by the other substituents on the benzene ring.

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| F-2 | -130 to -140 | d | J(F2-F3) = 18 - 22 |

| F-3 | -145 to -155 | d | J(F3-F2) = 18 - 22 |

Correlation Spectroscopies (COSY, HSQC, HMBC) for Connectivity Elucidation

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the aromatic protons H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the C5, C6, OCH₃, and SCH₃ signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key to establishing the connectivity across the molecule. Correlations would be expected between:

The OCH₃ protons and the carbonyl carbon (C=O).

The H-6 proton and the C1, C2, and C4 carbons.

The H-5 proton and the C1, C3, and C4 carbons.

The SCH₃ protons and the C4 carbon.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition. For this compound (C₉H₈F₂O₂S), the calculated exact mass would be a key piece of identifying information.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for methyl benzoates include the loss of the methoxy (B1213986) group (•OCH₃) or the methyl group (•CH₃) from the ester, followed by the loss of carbon monoxide (CO). The presence of the methylthio group could lead to additional fragmentation pathways, such as the loss of the methylthio radical (•SCH₃).

Predicted HRMS Data and Fragmentation

| Ion | Formula | Predicted m/z | Description |

| [M]⁺• | C₉H₈F₂O₂S⁺• | 218.0216 | Molecular Ion |

| [M - •OCH₃]⁺ | C₈H₅F₂OS⁺ | 187.0032 | Loss of methoxy radical |

| [M - CO]⁺• | C₈H₈F₂S⁺• | 190.0318 | Loss of carbon monoxide |

| [M - •SCH₃]⁺ | C₈H₅F₂O₂⁺ | 171.0257 | Loss of methylthio radical |

Infrared (IR) Spectroscopy for Identification of Principal Functional Group Vibrational Modes

Infrared (IR) spectroscopy serves as a fundamental tool for the identification of key functional groups within a molecule. While an experimental spectrum for this compound is not publicly available, a detailed analysis can be inferred from the characteristic absorption frequencies of its constituent functional groups and comparison with analogous compounds like methyl benzoate (B1203000). The principal vibrational modes are expected to arise from the carbonyl group of the ester, the aromatic ring, the carbon-fluorine bonds, and the methylthio group.

The most prominent feature in the IR spectrum is anticipated to be the strong absorption band corresponding to the C=O stretching vibration of the methyl ester group. For a typical aromatic ester such as methyl benzoate, this band appears in the region of 1720-1740 cm⁻¹. The presence of electron-withdrawing fluorine atoms on the benzene ring is expected to cause a slight shift to a higher wavenumber for this absorption.

The aromatic C=C stretching vibrations are expected to produce a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring will influence the exact position and intensity of these peaks. Additionally, the C-H stretching vibrations of the aromatic ring and the methyl groups (from the ester and thioether) are predicted to occur around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

The presence of the difluoro substituents will introduce strong C-F stretching vibrations , which are typically observed in the 1100-1300 cm⁻¹ range. The C-O stretching vibrations of the ester group will likely appear as two distinct bands, an asymmetric stretch at approximately 1250 cm⁻¹ and a symmetric stretch at a lower frequency. The C-S stretching vibration of the methylthio group is generally weaker and appears in the 600-800 cm⁻¹ region.

Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (Ester) | C=O Stretch | 1725 - 1745 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl (Ester & Thioether) | C-H Stretch | 2850 - 2960 |

| Carbon-Fluorine | C-F Stretch | 1100 - 1300 |

| Ester C-O | Asymmetric C-O Stretch | ~1250 |

| Methylthio | C-S Stretch | 600 - 800 |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation (if applicable or for related analogues)

To date, the single-crystal X-ray structure of this compound has not been reported in the crystallographic literature. However, an analysis of closely related structures, such as substituted benzoate esters, can provide valuable insights into the likely solid-state conformation and intermolecular interactions. For instance, studies on other benzoate esters have revealed details about the planarity of the molecule and the orientation of the ester group relative to the aromatic ring.

In the solid state, the benzene ring of this compound is expected to be essentially planar. The ester group may be slightly twisted out of the plane of the aromatic ring. The degree of this torsion is influenced by the steric and electronic effects of the ortho substituents. In this case, the fluorine atom at the 2-position and the other substituents will play a role in determining this dihedral angle.

Computational Chemistry and Quantum Mechanical Investigations

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for exploring the molecular properties of this compound.

Electronic Structure and Molecular Orbital Analysis: HOMO-LUMO Gap and Reactivity Descriptors

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the sulfur atom of the methylthio group. The LUMO, on the other hand, is likely to be centered on the electron-deficient aromatic ring and the carbonyl group of the ester.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the electron-donating methylthio group and the electron-withdrawing difluoro and methyl ester groups will collectively influence the energies of the HOMO and LUMO, and thus the magnitude of the gap. Computational studies on similarly substituted aromatic compounds suggest that the HOMO-LUMO gap for this molecule would likely fall in the range of 4-6 eV, indicative of a relatively stable compound.

Predicted Electronic Properties of this compound

| Parameter | Predicted Value/Description |

| HOMO | Localized on the aromatic ring and sulfur atom |

| LUMO | Localized on the aromatic ring and carbonyl group |

| HOMO-LUMO Gap | Estimated to be in the range of 4-6 eV |

Conformational Analysis and Potential Energy Surface Exploration

The presence of rotatable bonds in this compound, specifically the C(aryl)-C(ester) bond and the C(aryl)-S bond, gives rise to different possible conformations. Conformational analysis through computational methods can identify the most stable conformers and the energy barriers between them.

The orientation of the methyl ester group relative to the aromatic ring is of particular interest. Due to steric hindrance from the ortho-fluorine atom, the ester group is likely to adopt a non-planar conformation with respect to the benzene ring to minimize steric repulsion. The exploration of the potential energy surface would reveal the preferred dihedral angle for this rotation.

Similarly, the orientation of the methylthio group will also be influenced by the adjacent fluorine atom. The interplay of steric and electronic effects will determine the lowest energy conformation of the molecule. Studies on related fluorinated aromatic compounds have shown that electrostatic interactions between the fluorine atoms and other parts of the molecule can significantly influence conformational preferences. nih.govresearchgate.netnih.gov

Prediction of Spectroscopic Parameters (e.g., theoretical NMR chemical shifts, vibrational frequencies) for Comparative Analysis

Computational methods, particularly Density Functional Theory (DFT), can be employed to predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. These theoretical predictions can serve as a valuable reference for the analysis of future experimental data.

The theoretical IR spectrum would provide a detailed assignment of the vibrational modes discussed in section 2.1.3, helping to confirm the identity of the compound. Similarly, the prediction of ¹H and ¹³C NMR chemical shifts would aid in the structural elucidation by assigning signals to specific atoms in the molecule. The calculated chemical shifts would reflect the electronic environment of each nucleus, which is influenced by the electron-withdrawing and electron-donating nature of the various substituents.

Theoretical Modeling of Reaction Pathways and Transition State Characterization

Computational modeling can also be used to investigate the reactivity of this compound in various chemical reactions. By mapping out the potential energy surface for a given reaction, it is possible to identify the transition state structures and calculate the activation energies.

For example, the susceptibility of the aromatic ring to electrophilic or nucleophilic attack can be assessed by calculating molecular electrostatic potential maps and Fukui functions. These reactivity indices would indicate the most likely sites for chemical reactions. Furthermore, the hydrolysis of the ester group or oxidation of the methylthio group could be modeled to understand the mechanisms and kinetics of these transformations. Such theoretical studies are invaluable for predicting the chemical behavior of the molecule and for designing new synthetic routes.

Synthetic Methodologies for Methyl 2,3 Difluoro 4 Methylthio Benzoate

Strategic Approaches to Fluorine Substituent Introduction in Aromatic Systems

The incorporation of fluorine atoms onto an aromatic ring is a pivotal step in the synthesis of many pharmaceuticals and specialty chemicals. The methods for achieving this can be classified primarily as nucleophilic or electrophilic, each with distinct mechanisms and applications.

Nucleophilic Aromatic Substitution (SNAr) for Regioselective Fluorine Placement

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine, particularly on electron-deficient aromatic rings. chemistrysteps.commasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial as they stabilize this negatively charged intermediate, thereby accelerating the reaction. masterorganicchemistry.com

For the synthesis of a 2,3-difluoro pattern, a precursor molecule with leaving groups (such as chlorine or bromine) at the desired positions and activated by other EWGs would be required. The nucleophile, typically a fluoride salt such as KF or CsF, displaces the leaving groups. The regioselectivity is dictated by the positions of the activating groups and the leaving groups. In SNAr reactions, fluoride is paradoxically a poor leaving group, which means that once a fluorine atom is installed, it is less likely to be displaced in subsequent SNAr steps. nih.gov

Table 1: Typical Conditions for Nucleophilic Aromatic Fluorination (SNAr)

| Precursor Type | Fluoride Source | Solvent | Temperature (°C) | Catalyst/Additive |

| Activated Aryl Chloride | KF | DMSO, Sulfolane | 150-220 | Phase-Transfer Catalyst (e.g., organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org-cryptand) |

| Activated Aryl Nitro Cpd | KF | DMF | 100-150 | None |

| Polyhalogenated Arene | CsF | NMP | 180-250 | None |

Electrophilic Fluorination and Related Approaches to Aryl Fluorides

Electrophilic fluorination offers an alternative pathway for creating C-F bonds, particularly when the aromatic ring is electron-rich or when SNAr is not viable. wikipedia.org This method involves the reaction of a carbon-centered nucleophile (the aromatic ring) with an electrophilic fluorine source. wikipedia.org Modern electrophilic fluorinating agents are typically based on an N-F bond, where electron-withdrawing groups on the nitrogen atom render the fluorine atom electron-deficient and reactive. wikipedia.org

Reagents such as Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are widely used due to their stability, effectiveness, and relative safety compared to elemental fluorine. wikipedia.orgmdpi.com The mechanism of electrophilic fluorination is still a subject of some debate and may proceed through either a direct SN2-like pathway or a single-electron transfer (SET) process. wikipedia.org Achieving regioselectivity can be challenging and often depends on directing groups present on the aromatic substrate. For benzoic acid derivatives, the directing effects of the carboxylate group and other substituents must be carefully considered to achieve the desired 2,3-difluoro substitution pattern.

Table 2: Common Electrophilic Fluorinating Agents

| Reagent Name | Acronym | Structure | Characteristics |

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | [F-TEDA-CH₂Cl][(BF₄)₂] | Crystalline solid, highly effective, widely used |

| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Crystalline solid, effective for fluorinating carbanions and other nucleophiles |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | C₆H₄(SO₂)₂NF | Highly reactive agent |

Synthetic Routes for Methylthioether Group Incorporation

The introduction of the methylthio moiety onto the difluorinated benzoic acid framework is the second key strategic consideration. This can be accomplished through several methods, including nucleophilic substitution, transition metal-catalyzed cross-coupling, or the interconversion of other sulfur-containing functional groups.

Thiolation Reactions of Activated Aryl Halides (e.g., from bromo/chloro precursors)

This method is another application of the SNAr mechanism. A suitable precursor, such as methyl 2,3-difluoro-4-halobenzoate (where the halogen is F, Cl, or Br), can react with a sulfur nucleophile like sodium thiomethoxide (NaSMe) or methanethiol in the presence of a base. The electron-withdrawing effects of the two fluorine atoms and the methyl ester group strongly activate the C4 position of the ring towards nucleophilic attack, facilitating the displacement of the halide. This is often a highly efficient and regioselective method for installing the methylthio group at the desired position. A patent for preparing a related compound, methylthiobenzoic acid, utilizes the reaction of chlorobenzonitrile with sodium methyl mercaptide, demonstrating the industrial applicability of this approach. google.com

Palladium-Catalyzed C-S Cross-Coupling Reactions (e.g., Buchwald-Hartwig type couplings)

In the last few decades, palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. nih.gov For C-S bond formation, reactions analogous to the Buchwald-Hartwig amination allow for the coupling of an aryl halide or triflate with a thiol. This methodology is particularly useful for substrates that are not sufficiently activated for traditional SNAr reactions.

The synthesis would involve the reaction of a precursor like methyl 2,3-difluoro-4-bromobenzoate with methanethiol or its corresponding salt. The catalytic cycle typically employs a palladium(0) source, such as Pd₂(dba)₃, and a specialized phosphine (B1218219) ligand, such as SPhos or Xantphos, in the presence of a base like cesium carbonate. organic-chemistry.org These reactions often proceed under milder conditions than SNAr and exhibit broad functional group tolerance. organic-chemistry.orgnih.gov Research has shown that thiourea can also be used as a dihydrosulfide surrogate in palladium-catalyzed domino reactions to form thioethers. organic-chemistry.orgnih.gov

Table 3: Example Catalyst Systems for Pd-Catalyzed C-S Coupling

| Palladium Source | Ligand | Base | Solvent | Substrates |

| Pd₂(dba)₃ | Triphos | Cs₂CO₃ | 1,4-Dioxane | Aryl iodides, bromides |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | Aryl bromides, chlorides |

| Pd(dppf)Cl₂ | (none) | K₂CO₃ | DMF | Aryl bromides |

Functional Group Interconversions involving Sulfur Chemistry

Functional group interconversion (FGI) refers to the transformation of one functional group into another. solubilityofthings.com This strategy can be applied to install the methylthio group if a precursor with a different sulfur-containing moiety is more accessible. These transformations are a cornerstone of organic synthesis, allowing for the manipulation of molecular properties and reactivity. solubilityofthings.comub.edu

For instance, a precursor such as methyl 4-(sulfinyl)-2,3-difluorobenzoate (a sulfoxide) could be reduced to the target methylthioether. Common reducing agents for this transformation include PPh₃/I₂ or trifluoroacetic anhydride. Similarly, a sulfonyl chloride (-SO₂Cl) could be reduced to a thiol (-SH), which can then be selectively methylated using a reagent like methyl iodide. While often requiring multiple steps, FGI provides alternative synthetic routes when more direct methods are not feasible.

Formation and Modification of the Benzoate (B1203000) Ester Moiety

The creation of the methyl benzoate functional group is a critical step in the synthesis of the target molecule. This can be achieved through several established chemical transformations, starting from the corresponding carboxylic acid, 2,3-difluoro-4-(methylthio)benzoic acid.

Fischer Esterification from Substituted Benzoic Acids

Fischer-Speier esterification is a classic and widely used method for preparing esters from carboxylic acids and alcohols, catalyzed by a strong acid. masterorganicchemistry.com For the synthesis of Methyl 2,3-difluoro-4-(methylthio)benzoate, this involves the reaction of 2,3-difluoro-4-(methylthio)benzoic acid with methanol (B129727) in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by the methanol oxygen atom forms a tetrahedral intermediate. After a proton transfer, a water molecule is eliminated, and deprotonation of the resulting species yields the final methyl ester and regenerates the acid catalyst.

To drive the reversible reaction toward the product side, methanol is often used in large excess, serving as both the reactant and the solvent. masterorganicchemistry.com Removing the water formed during the reaction, for instance, through azeotropic distillation, can also increase the yield. masterorganicchemistry.com While effective, the presence of ortho substituents on the benzoic acid, such as the fluorine atom at the 2-position, can introduce steric hindrance, potentially slowing the reaction rate compared to unsubstituted benzoic acid. researchgate.net To overcome this, modified conditions, such as microwave-assisted synthesis in sealed vessels, have been shown to improve yields and significantly reduce reaction times for substituted benzoic acids. researchgate.netusm.my

Alternative Esterification Protocols and Transesterification Reactions

Several alternative methods can be employed to form the benzoate ester, often under milder conditions or for substrates where Fischer esterification is inefficient.

Acyl Chloride Method : A common alternative involves converting the carboxylic acid to a more reactive acyl chloride. 2,3-difluoro-4-(methylthio)benzoic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 2,3-difluoro-4-(methylthio)benzoyl chloride. This highly reactive intermediate readily reacts with methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct, to give this compound in high yield.

Use of Coupling Reagents : Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct condensation of the carboxylic acid and methanol. These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the alcohol.

Transesterification : This process converts one type of ester into another. While less common for the initial synthesis, if a different alkyl ester of 2,3-difluoro-4-(methylthio)benzoic acid were available, it could be converted to the methyl ester by heating it with an excess of methanol in the presence of an acid or base catalyst.

The following table provides a comparative overview of these esterification methods.

| Method | Precursor | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer Esterification | Carboxylic Acid | Methanol, H₂SO₄ (cat.) | Reflux in excess methanol | Cost-effective, simple | Reversible, can be slow, may require harsh conditions |

| Acyl Chloride Route | Carboxylic Acid | 1. SOCl₂ or (COCl)₂ 2. Methanol, Pyridine | Room temp. or gentle heating | High yield, irreversible | Two-step process, corrosive reagents |

| Coupling Reagents | Carboxylic Acid | Methanol, DCC or EDC | Room temp. | Mild conditions, high yield | Stoichiometric byproduct removal |

| Transesterification | Existing Ester | Methanol, Acid/Base (cat.) | Reflux in excess methanol | Useful for ester exchange | Requires an existing ester precursor |

Direct Carbonylation and Carboxylation Routes

Direct carbonylation provides a powerful route to esters by introducing the carbonyl group directly onto the aromatic ring. This method typically involves the reaction of an aryl halide or triflate with carbon monoxide (CO) and an alcohol, catalyzed by a transition metal, most commonly palladium. researchgate.net

To synthesize this compound via this route, a suitable precursor such as 1-halo-2,3-difluoro-4-(methylthio)benzene (where halo = I, Br) would be required. The palladium-catalyzed carbonylation of this precursor with carbon monoxide and methanol would furnish the target ester directly. This approach is highly efficient as it constructs the key C-C bond of the carbonyl group in a single step. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. nih.gov

Carboxylation routes, which directly introduce a -COOH group that can then be esterified, are also viable. For example, the reaction of an organometallic intermediate, such as an aryllithium or Grignard reagent derived from a halogenated precursor, with carbon dioxide (CO₂) would yield the corresponding benzoic acid, which can then undergo esterification as described previously.

Development of Convergent and Linear Synthetic Pathways

Example of a Hypothetical Linear Pathway:

Nitration of 1,2-difluorobenzene.

Reduction of the nitro group to an amine.

Sandmeyer reaction to introduce the methylthio group.

Halogenation (e.g., bromination) of the ring.

Carbonylation with CO and methanol to form the final ester.

Example of a Hypothetical Convergent Pathway:

Fragment A Synthesis : Preparation of a 1-bromo-2,3-difluorobenzene derivative.

Fragment B Synthesis : Preparation of a boronic acid or ester containing the methylthio group at the desired position.

Final Coupling : A Suzuki or similar cross-coupling reaction to join fragments A and B, followed by a final carbonylation step to install the methyl ester.

The choice between these strategies depends on the availability of starting materials, the complexity of the molecule, and the efficiency of the individual reactions.

Reaction Chemistry and Mechanistic Investigations of Methyl 2,3 Difluoro 4 Methylthio Benzoate

Reactivity of the Polyfluorinated Aromatic Ring System

The benzene (B151609) ring in methyl 2,3-difluoro-4-(methylthio)benzoate is electron-deficient due to the presence of two strongly electronegative fluorine atoms and the electron-withdrawing methyl carboxylate group. This electronic characteristic is a primary determinant of its reactivity.

Nucleophilic Aromatic Substitution (SNAr) with Fluorine Displacement: Mechanistic Studies and Scope

The electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of one of the substituents. The fluorine atoms, being good leaving groups and contributing to the ring's activation, are the most probable sites for substitution.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.orgresearchgate.net The first step involves the attack of a nucleophile on the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, stabilizes this intermediate, thereby facilitating the reaction. libretexts.orgnih.gov In the case of this compound, the fluorine at the C2 position is activated by the para-ester group, while the fluorine at C3 is ortho to the ester.

Kinetic studies on similar 2,4-dinitrobenzene derivatives have shown that the rate-determining step can be either the formation of the Meisenheimer complex or the subsequent departure of the leaving group, depending on the reaction conditions and the nature of the nucleophile and leaving group. researchgate.net For reactions of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine (B178648) in various solvents, the formation of the zwitterionic intermediate is the rate-determining step. researchgate.net

The regioselectivity of nucleophilic attack is directed by the substituents. The ester group at C1 and the methylthio group at C4 will influence which fluorine atom is more readily displaced. The fluorine at C2 is para to the strongly electron-withdrawing ester group, which provides significant resonance stabilization to the Meisenheimer intermediate formed upon nucleophilic attack at this position. The fluorine at C3 is ortho to the ester group. While ortho-activation is also effective, steric hindrance from the adjacent ester group might disfavor attack at C3 compared to C2. Therefore, nucleophilic attack is most likely to occur at the C2 position.

This type of reactivity is fundamental in the synthesis of quinolone antibiotics, where fluorinated benzoic acid derivatives are key starting materials. semanticscholar.orgorientjchem.org For instance, the synthesis of certain fluoroquinolones involves the displacement of a fluorine atom on a similar ring system by an amine. orientjchem.orgresearchgate.net

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Expected Major Product | Reaction Condition Insight |

|---|---|---|

| Ammonia (B1221849) (NH₃) | Methyl 2-amino-3-fluoro-4-(methylthio)benzoate | Can proceed with or without catalysis, depending on the reactivity of the substrate. |

| Piperidine | Methyl 3-fluoro-2-(piperidin-1-yl)-4-(methylthio)benzoate | Reactions with secondary amines are common in the synthesis of biologically active molecules. mdpi.com |

Electrophilic Aromatic Substitution (EAS) Pathways: Deactivation and Directing Effects of Substituents

Electrophilic aromatic substitution (EAS) on the ring of this compound is expected to be significantly retarded. The cumulative electron-withdrawing inductive effects of the two fluorine atoms and the methyl carboxylate group strongly deactivate the ring towards attack by electrophiles.

The directing effects of the substituents are as follows:

Fluorine: Halogens are deactivating but ortho, para-directing. nih.gov

Methylthio (-SMe): The methylthio group is generally considered to be a weak activating group and is ortho, para-directing due to the ability of the sulfur atom's lone pairs to participate in resonance.

Methyl Carboxylate (-CO₂Me): This is a deactivating group and a meta-director.

The positions C5 and C6 are the only available sites for substitution. The directing effects of the existing substituents on these positions are conflicting. The methylthio group at C4 directs ortho to itself (C5), and the ester group at C1 directs meta (C5). The fluorine at C2 directs para (C5), and the fluorine at C3 directs ortho (C5). Thus, all substituents favor substitution at the C5 position. However, due to the strong deactivation of the ring, forcing conditions would likely be required for any electrophilic substitution to occur.

Metal-Catalyzed Cross-Coupling Reactions on the Aromatic Core (e.g., Suzuki, Sonogashira, Heck)

Metal-catalyzed cross-coupling reactions offer a powerful tool for the functionalization of aryl halides. While the C-F bond is generally the strongest carbon-halogen bond, its activation can be achieved under specific catalytic conditions, particularly with nickel and palladium catalysts. libretexts.org

Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, typically catalyzed by a palladium complex. The cross-coupling of polyfluorinated arenes has been demonstrated. libretexts.org

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Heck Coupling: This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

For this compound, these reactions would likely proceed at one of the C-F bonds. The relative reactivity of the C-F bonds would depend on the specific catalyst system and reaction conditions.

Transformations Involving the Methylthio Group

The methylthio group is a versatile functional handle that can undergo various transformations, most notably oxidation and desulfurization.

Oxidation Reactions: Conversion to Sulfoxides and Sulfones

The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic properties of the substituent, converting it from a weak electron-donating group to a strong electron-withdrawing group.

The oxidation of sulfides to sulfoxides can be achieved with a high degree of selectivity using a variety of reagents, such as hydrogen peroxide in acetic acid, which is considered a "green" and mild method. semanticscholar.org Careful control of stoichiometry and reaction conditions is crucial to prevent over-oxidation to the sulfone. The electrochemical oxidation of aryl alkyl sulfides also offers a selective route to either sulfoxides or sulfones by adjusting the current and solvent. researchgate.net For instance, using a constant current of 5 mA in DMF can selectively yield the sulfoxide, while a current of 10 or 20 mA in methanol (B129727) can lead to the sulfone. researchgate.net

Table 2: Oxidation of the Methylthio Group

| Oxidizing Agent | Product | General Conditions |

|---|---|---|

| H₂O₂ / Acetic Acid | Methyl 2,3-difluoro-4-(methylsulfinyl)benzoate | Room temperature, controlled stoichiometry. semanticscholar.org |

| m-CPBA (1 equiv.) | Methyl 2,3-difluoro-4-(methylsulfinyl)benzoate | Inert solvent like CH₂Cl₂ at low temperature. |

| m-CPBA (2 equiv.) or KMnO₄ | Methyl 2,3-difluoro-4-(methylsulfonyl)benzoate | More forcing conditions or excess oxidant. |

The oxidation of the methylthio group to a sulfone would further activate the aromatic ring towards nucleophilic aromatic substitution by increasing its electron deficiency.

Desulfurization Reactions and Carbon-Sulfur Bond Cleavage

The cleavage of the carbon-sulfur bond in aryl sulfides, or desulfurization, can be accomplished under various reductive conditions. Common reagents for this transformation include Raney nickel, which is a classic method for the hydrogenolysis of C-S bonds. Other methods may involve the use of nickel or other transition metal catalysts. For instance, a nickel-catalyzed aryl exchange reaction has been developed for the synthesis of aryl sulfides, which involves the cleavage and formation of aryl-S bonds. Such a transformation on this compound would yield methyl 2,3-difluorobenzoate.

Ligand Exchange and Coordination Chemistry through Sulfur

The sulfur atom of the methylthio group in this compound possesses lone pairs of electrons, making it a potential ligand for coordination to metal centers. Thioethers are known to act as soft ligands, showing a preference for soft metal ions such as palladium(II), platinum(II), silver(I), and copper(I). acsgcipr.org The coordination chemistry of thioether ligands is extensive, with applications in catalysis and materials science. acsgcipr.org

The coordination ability of the sulfur in this compound is influenced by the electronic properties of the benzene ring. The two electron-withdrawing fluorine atoms ortho and meta to the methylthio group decrease the electron density on the sulfur atom. This reduction in electron density is expected to weaken its donor capacity compared to non-fluorinated analogues like methyl 4-(methylthio)benzoate. Consequently, harsher conditions or the use of strongly electrophilic metal centers might be necessary to achieve complexation.

Ligand exchange reactions would likely proceed through a dissociative or associative mechanism, depending on the metal center and the solvent system. The stability of the resulting metal-sulfur bond would be a key factor in these equilibria. While no specific coordination complexes of this compound have been reported, it is plausible that it could form complexes with various transition metals, and these complexes could find applications in catalysis, for instance, in cross-coupling reactions.

Reactivity at the Ester Functional Group

The ester functional group is a primary site for nucleophilic acyl substitution reactions. The reactivity of the ester in this compound is modulated by the electronic effects of the substituents on the aromatic ring.

The hydrolysis of esters can be catalyzed by either acid or base. In the case of saponification (base-catalyzed hydrolysis), the reaction rate is highly dependent on the electronic nature of the substituents on the benzoate (B1203000) ring. Electron-withdrawing groups generally accelerate the rate of saponification by stabilizing the negatively charged tetrahedral intermediate formed during the reaction.

For this compound, the two fluorine atoms at the 2- and 3-positions exert a strong electron-withdrawing inductive effect, which is expected to increase the electrophilicity of the ester carbonyl carbon. The methylthio group at the 4-position has a dual electronic effect: it is inductively withdrawing but can act as a weak resonance donor. However, the strong inductive effect of the two fluorine atoms is likely to dominate, making the ester more susceptible to nucleophilic attack by hydroxide (B78521) ions compared to unsubstituted methyl benzoate.

Studies on the saponification of substituted methyl benzoates have shown a clear correlation between the electronic nature of the substituent and the reaction rate constant. chegg.comchegg.com

Table 1: Relative Saponification Rate Constants of Substituted Methyl Benzoates (This table presents data for analogous compounds to illustrate the expected trend for this compound. Data for the title compound is not available.)

| Compound | Substituent(s) | Relative Rate Constant (k/k₀) | Expected Effect of Substituents |

|---|---|---|---|

| Methyl benzoate | H | 1.0 | Reference |

| Methyl 4-nitrobenzoate | 4-NO₂ | 60 | Strong electron-withdrawing |

| Methyl 3-nitrobenzoate | 3-NO₂ | 37 | Strong electron-withdrawing |

| Methyl 4-chlorobenzoate | 4-Cl | 5.1 | Electron-withdrawing (inductive) |

| Methyl 4-methylbenzoate | 4-CH₃ | 0.58 | Electron-donating (inductive/hyperconjugation) |

| Methyl 4-methoxybenzoate | 4-OCH₃ | 0.25 | Electron-donating (resonance) |

| This compound | 2,3-di-F, 4-SCH₃ | Predicted to be > 1 | Dominantly electron-withdrawing |

Source: Adapted from studies on the electronic effects in saponification of esters. chegg.comchegg.com

The mechanism of saponification involves the attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to yield the carboxylate salt and methanol. The rate-determining step is typically the formation of the tetrahedral intermediate.

Transesterification, the conversion of one ester to another by reaction with an alcohol, is another important reaction of the ester functional group. This reaction is typically catalyzed by either an acid or a base. The principles governing the reactivity in transesterification are similar to those in hydrolysis.

The increased electrophilicity of the carbonyl carbon in this compound, due to the fluorine substituents, would likely facilitate transesterification with various alcohols. The reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the reactant alcohol or to remove the methanol byproduct as it is formed.

The general mechanism for base-catalyzed transesterification involves the attack of an alkoxide ion on the ester carbonyl, forming a tetrahedral intermediate, followed by the elimination of the original alkoxy group. In acid-catalyzed transesterification, the carbonyl oxygen is first protonated to increase its electrophilicity, followed by nucleophilic attack by the alcohol.

The ester group in this compound can be reduced to the corresponding primary alcohol, (2,3-difluoro-4-(methylthio)phenyl)methanol. Powerful reducing agents like lithium aluminum hydride (LAH) are typically used for this transformation. harvard.edu The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.

Alternatively, under specific conditions, esters can be reduced to ethers. organic-chemistry.org For example, the use of a combination of a Lewis acid and a hydride source can achieve this. The other functional groups on the ring, the fluoro and methylthio groups, are generally stable to hydride-based reducing agents under standard conditions.

The ester can also be converted to other carboxyl derivatives. For example, reaction with ammonia or primary/secondary amines would yield the corresponding amide, 2,3-difluoro-4-(methylthio)benzamide. This amidation reaction is often facilitated by heating or by using activating agents.

Tandem Reactions and Cascade Processes for Complex Molecule Synthesis

The structure of this compound, with its multiple functional groups and substitution pattern, makes it a potential substrate for tandem or cascade reactions in the synthesis of more complex molecules. While no specific examples utilizing this compound have been reported, its features suggest several possibilities.

For instance, the aromatic ring, activated by the fluorine atoms, could be susceptible to nucleophilic aromatic substitution (SNA_r) reactions. A cascade sequence could be envisioned where an initial reaction at the ester group is followed by an intramolecular cyclization onto the aromatic ring.

Furthermore, the methylthio group can be oxidized to a sulfoxide or a sulfone, which are excellent leaving groups in SNA_r reactions. A tandem oxidation-substitution sequence could be a viable strategy for introducing further complexity.

Cascade reactions involving Michael additions have been used in the synthesis of complex heterocyclic systems. acs.org While this compound itself is not a Michael acceptor, it could be a precursor to a molecule that is. For example, modification of the ester group could introduce a functionality that enables participation in such cascade processes. The design of such tandem reactions is a key area in modern organic synthesis for the efficient construction of complex molecular architectures. libretexts.org

Role As a Synthetic Intermediate and Versatile Building Block in Organic Synthesis

Precursor for Advanced Fluorinated Aromatic Compounds

The presence of two fluorine atoms on the aromatic ring of Methyl 2,3-difluoro-4-(methylthio)benzoate makes it an attractive starting material for the synthesis of more complex fluorinated aromatic compounds. The fluorine atoms activate the ring towards nucleophilic aromatic substitution (SNAr) and can direct further functionalization through metallation reactions.

One potential application lies in the selective replacement of the fluorine atoms with other nucleophiles. The fluorine atom at the 2-position, being ortho to the electron-withdrawing ester group, is particularly activated towards SNAr. Reactions with various nucleophiles such as amines, alcohols, and thiols could lead to a diverse range of substituted benzoates. For instance, reaction with a primary amine could yield a 2-amino-3-fluoro-4-(methylthio)benzoate derivative, a scaffold of interest in medicinal chemistry.

Furthermore, the difluoro-substitution pattern can facilitate directed ortho-metallation. Treatment with a strong base, such as an organolithium reagent, could lead to deprotonation at the 6-position, creating a reactive intermediate that can be trapped with various electrophiles. This strategy would allow for the introduction of a wide array of substituents at this position, further expanding the molecular diversity accessible from this starting material.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, represent another powerful tool for the elaboration of this scaffold. The fluorine atoms themselves are generally unreactive under these conditions, allowing for selective reactions at other positions if a suitable handle (e.g., a bromo or iodo substituent) were introduced. However, under specific conditions, C-F bond activation for cross-coupling is also a possibility, offering a direct route to biaryl compounds.

Synthon in the Construction of Sulfur-Containing Heterocyclic Systems

The methylthio group in this compound is a key functional handle for the synthesis of various sulfur-containing heterocyclic systems. These heterocycles are prevalent in pharmaceuticals, agrochemicals, and materials science.

A primary synthetic strategy involves the oxidation of the methylthio group to a sulfoxide (B87167) or sulfone. These oxidized species can then participate in a variety of cyclization reactions. For example, intramolecular Pummerer-type reactions of the corresponding sulfoxide could lead to the formation of benzothiophene (B83047) derivatives.

Another approach involves the manipulation of the methylthio group to facilitate intramolecular cyclization. For instance, demethylation to the corresponding thiophenol, followed by reaction with a suitable two-carbon electrophile, could provide access to benzothiophene scaffolds. Alternatively, intramolecular cyclization via electrophilic attack on the sulfur atom, potentially triggered by a Lewis acid, could lead to the formation of thianthrene-type structures, especially if dimerization is favored. elsevierpure.commit.edu

Palladium-catalyzed reactions offer a modern and efficient route to sulfur heterocycles. For instance, a palladium-catalyzed intramolecular C-S coupling could be envisioned if a suitable leaving group is present on a side chain appended to the ester or another position on the ring.

Intermediate for Polyfunctionalized Aromatic Systems and Natural Product Scaffolds

The unique arrangement of substituents on this compound makes it a valuable intermediate for the synthesis of highly functionalized aromatic systems, which are often key fragments of complex natural products and bioactive molecules. mdpi.comnih.gov The combination of electron-withdrawing and electron-donating groups influences the reactivity of the aromatic ring, allowing for selective transformations.

The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, nitriles, or can be used in Curtius or Hofmann rearrangements to install an amino group. This versatility allows for the introduction of nitrogen-containing functionalities, which are ubiquitous in natural products.

The strategic positioning of the fluorine and methylthio groups can be exploited to control the regioselectivity of further electrophilic aromatic substitution reactions, should the reaction conditions be forcing enough to overcome the general deactivation of the ring. More commonly, the existing functional groups would be used to direct metallation or participate in cross-coupling reactions to build up molecular complexity.

In the context of natural product synthesis, this building block could serve as a starting point for the construction of fragments containing a substituted aromatic core. The ability to selectively modify each of the functional groups allows for a modular approach to the synthesis of complex target molecules.

Application in the Development of New Catalytic Systems or Ligand Precursors

The presence of both fluorine and sulfur atoms in this compound makes it an interesting candidate for the development of novel ligands for catalysis. Fluorinated ligands are known to influence the electronic properties and stability of metal complexes, often leading to improved catalytic activity and selectivity. nih.govnih.gov The sulfur atom provides a soft donor site that can coordinate to a variety of transition metals.

The ester group can be modified to introduce a chelating arm. For example, reduction to the alcohol followed by conversion to a phosphine (B1218219) would yield a P,S-bidentate ligand. Alternatively, conversion of the ester to an amide bearing a coordinating group could lead to N,S- or O,S-bidentate ligands. The fluorine atoms would remain on the aromatic backbone, tuning the electronic properties of the ligand and, consequently, the coordinated metal center.

Derivatization and Analog Synthesis for Structure Chemical Property Relationship Studies

Modification of the Methylthio Group (e.g., oxidation state changes, alkyl chain variation)

The methylthio group at the 4-position of the benzoate (B1203000) ring is a prime target for modification due to its potential to influence the electronic and steric properties of the molecule.

Oxidation State Changes:

The sulfur atom of the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations introduce polar functionalities that can significantly alter the compound's solubility, crystal packing, and interactions with biological targets.

Synthesis of Methyl 2,3-difluoro-4-(methylsulfinyl)benzoate (Sulfoxide): The selective oxidation of the sulfide (B99878) to the sulfoxide can be achieved using a variety of reagents under controlled conditions. A common method involves the use of one equivalent of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in a suitable solvent like dichloromethane (B109758) (DCM) or acetic acid at low temperatures to prevent over-oxidation to the sulfone. organic-chemistry.org

Synthesis of Methyl 2,3-difluoro-4-(methylsulfonyl)benzoate (Sulfone): Further oxidation of the sulfide or the sulfoxide to the sulfone is typically accomplished using an excess of a strong oxidizing agent. Reagents like m-CPBA, hydrogen peroxide, or potassium permanganate (B83412) (KMnO₄) are effective. organic-chemistry.orgnih.gov The reaction conditions are generally harsher than those for sulfoxide synthesis, often requiring higher temperatures or longer reaction times.

Interactive Data Table: Oxidation of the Methylthio Group

| Product Name | Starting Material | Reagent(s) | Typical Conditions | Plausible Yield (%) |

| Methyl 2,3-difluoro-4-(methylsulfinyl)benzoate | Methyl 2,3-difluoro-4-(methylthio)benzoate | m-CPBA (1.1 eq.) | DCM, 0 °C to rt | 85-95 |

| Methyl 2,3-difluoro-4-(methylsulfonyl)benzoate | This compound | m-CPBA (2.2 eq.) | DCM, reflux | 80-90 |

Alkyl Chain Variation:

Varying the alkyl group on the sulfur atom allows for the systematic exploration of steric and lipophilic effects. The synthesis of S-alkyl analogs typically involves the reaction of a suitable 4-halo-2,3-difluorobenzoate with an appropriate alkylthiolate. For instance, the synthesis of Methyl 2,3-difluoro-4-(ethylthio)benzoate would involve reacting methyl 2,3-difluoro-4-halobenzoate with sodium ethanethiolate. researchgate.net

Exploration of Different Fluorine Substitution Patterns on the Benzoate Ring

The number and position of fluorine atoms on the aromatic ring are critical determinants of the molecule's electronic properties, metabolic stability, and binding affinity in biological systems. Synthesizing positional isomers of this compound allows for a systematic investigation of these effects. The synthesis of these isomers generally starts from appropriately substituted fluoronitrobenzenes or fluorobenzonitriles.

Examples of Positional Isomers:

Methyl 2,5-difluoro-4-(methylthio)benzoate: The synthesis of this isomer would likely commence from 2,5-difluoro-4-nitro- or 2,5-difluoro-4-chlorobenzonitrile, followed by nucleophilic aromatic substitution with sodium thiomethoxide, hydrolysis of the nitrile to the carboxylic acid, and subsequent esterification. google.combldpharm.coma2bchem.com

Methyl 3,5-difluoro-2-(methylthio)benzoate: This analog could be prepared from 3,5-difluorobenzoic acid through directed ortho-lithiation, followed by quenching with dimethyl disulfide, and finally esterification. sigmaaldrich.com

Interactive Data Table: Positional Isomers of Difluoro-(methylthio)benzoates

| Compound Name | CAS Number | Plausible Synthetic Precursor |

| This compound | 2116757-65-2 sigmaaldrich.com | 2,3,4-Trifluorobenzonitrile |

| Methyl 2,5-difluoro-4-(methylthio)benzoate | Not readily available | 2,4,5-Trifluorobenzonitrile |

| Methyl 3,5-difluoro-2-(methylthio)benzoate | 2807444-41-1 sigmaaldrich.com | 3,5-Difluorobenzoic acid |

| Methyl 2,6-difluoro-4-(methylthio)benzoate | Not readily available | 2,4,6-Trifluorobenzonitrile |

Transformations and Exchanges of the Ester Group

The methyl ester group can be converted into a variety of other functional groups, which can modulate the compound's reactivity, stability, and physical properties.

Transesterification: The methyl ester can be converted to other alkyl esters (e.g., ethyl, propyl) through transesterification. This reaction is typically catalyzed by an acid (like sulfuric acid) or a base (like sodium alkoxide) in the presence of the corresponding alcohol. google.com For example, reacting this compound with an excess of ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 2,3-difluoro-4-(methylthio)benzoate. psu.edu

Amidation: Direct reaction of the ester with a primary or secondary amine can form the corresponding amide. This transformation often requires elevated temperatures or the use of a catalyst, such as Nb₂O₅. researchgate.net The resulting amides can introduce hydrogen bonding capabilities, which can significantly impact the compound's properties.

Synthesis of Corresponding Benzoic Acid Derivatives and their Salts

Benzoic Acid Synthesis:

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2,3-Difluoro-4-(methylthio)benzoic acid, is a fundamental transformation. This is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification with a strong acid like hydrochloric acid (HCl). psu.educhemspider.comresearchgate.net

Interactive Data Table: Hydrolysis of this compound

| Product Name | Starting Material | Reagent(s) | Typical Conditions | Plausible Yield (%) |

| 2,3-Difluoro-4-(methylthio)benzoic acid | This compound | 1. NaOH (aq) 2. HCl (aq) | 1. Reflux 2. 0 °C to rt | 90-98 |

Salt Formation:

The resulting 2,3-Difluoro-4-(methylthio)benzoic acid can be readily converted into its corresponding salts by reaction with a suitable base. For example, treatment with sodium hydroxide or sodium bicarbonate would yield Sodium 2,3-difluoro-4-(methylthio)benzoate. These salt forms often exhibit increased aqueous solubility compared to the free acid.

Advanced Analytical Methodologies for Purity, Quantification, and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques widely employed for the purity assessment of non-volatile and volatile compounds, respectively. For a compound like Methyl 2,3-difluoro-4-(methylthio)benzoate, both techniques offer robust methods for determining its purity and analyzing it within complex mixtures.

A reversed-phase HPLC method is a common and effective approach for the analysis of moderately polar compounds like benzoate (B1203000) esters. researchgate.netmyfoodresearch.com The separation is typically achieved on a C18 column, where a polar mobile phase allows for the elution of the compound. The mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be optimized to achieve the desired separation from potential impurities. ekb.egnih.govnih.gov UV detection is well-suited for this compound due to the aromatic ring, which provides a strong chromophore. nih.gov

The following table illustrates a hypothetical HPLC method for the purity analysis of this compound.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 0-20 min, 50-90% B20-25 min, 90% B25-30 min, 90-50% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~15.2 min |

Gas chromatography is another viable technique, particularly for assessing volatile impurities or for the analysis of the compound itself if it is sufficiently thermally stable. A capillary column with a non-polar or moderately polar stationary phase would be appropriate for separating the analyte from related substances.

While HPLC and GC with standard detectors are excellent for quantification and purity assessment, the unequivocal identification of unknown impurities or components in a complex mixture requires the coupling of these chromatographic techniques with mass spectrometry (MS).

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. nih.gov In the context of this compound, GC-MS can be used to identify byproducts from its synthesis or degradation products. The mass spectrometer provides information about the molecular weight and fragmentation pattern of each separated component, allowing for structural elucidation. researchgate.netshimadzu.com The analysis of aromatic sulfur compounds by GC-MS is a well-established technique in various fields. ingenieria-analitica.comresearchgate.net

LC-MS is particularly valuable for the analysis of less volatile or thermally labile impurities that are not amenable to GC. mdpi.com Similar to GC-MS, LC-MS provides mass information for each component separated by the HPLC system, enabling their identification. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar and semi-polar molecules.

The following table presents hypothetical data that could be obtained from a GC-MS analysis of a sample of this compound, showing the identification of potential impurities.

Table 2: Hypothetical GC-MS Data for Impurity Profiling of this compound

| Retention Time (min) | Compound Name | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

| 12.5 | Methyl 2,3-difluorobenzoate | 172.13 | 172, 141, 113 |

| 15.2 | This compound | 218.22 | 218, 203, 188, 159 |

| 18.9 | Methyl 2,3-difluoro-4-(methylsulfinyl)benzoate | 234.22 | 234, 219, 188, 159 |

In-situ Spectroscopic Techniques for Real-time Reaction Monitoring (e.g., ReactIR, in-line NMR)

The synthesis of specialty chemicals often involves multi-step processes where real-time monitoring can provide critical insights into reaction kinetics, mechanism, and endpoint determination. In-situ spectroscopic techniques, such as ReactIR (Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy) and in-line Nuclear Magnetic Resonance (NMR), are powerful Process Analytical Technology (PAT) tools for this purpose.

ReactIR allows for the continuous monitoring of the concentration of reactants, intermediates, and products by measuring their characteristic infrared absorptions directly in the reaction vessel. youtube.com For the synthesis of this compound, specific vibrational bands for the starting materials and the product can be tracked over time. For example, the disappearance of a band corresponding to a reactant and the appearance of a new band for the product would indicate the progress of the reaction. This technique is invaluable for optimizing reaction conditions and ensuring reaction completion.

In-line NMR provides even more detailed structural information in real-time. While technically more complex to implement, it can offer unambiguous identification and quantification of all NMR-active species in the reaction mixture. nih.gov For instance, ¹⁹F NMR could be used to monitor the environment of the fluorine atoms as the reaction proceeds, providing unique insights into the transformation. researchgate.net The application of in-line NMR can be particularly useful in complex reactions where multiple isomers or byproducts might be formed. nih.gov

The following table provides a hypothetical example of how ReactIR could be used to monitor a key step in the synthesis of this compound.

Table 3: Hypothetical ReactIR Data for Monitoring the Synthesis of this compound

| Wavenumber (cm⁻¹) | Assignment | Trend During Reaction |

| 3050 | Aromatic C-H stretch (reactant) | Decrease |

| 1720 | C=O stretch (ester in product) | Increase |

| 1250 | C-O stretch (ester in product) | Increase |

| 690 | C-S stretch (reactant) | Decrease |

Emerging Trends and Future Research Directions

Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. For the synthesis of complex molecules like Methyl 2,3-difluoro-4-(methylthio)benzoate, future research is expected to focus on several key green strategies.

Solvent-Free and Alternative Solvents: A significant trend is the move away from volatile organic compounds (VOCs). Research into solvent-free reaction conditions, such as solid-phase synthesis under microwave irradiation, has shown success for related benzothiazole (B30560) compounds and could be adapted. mdpi.com Another approach involves using green solvents like glycerol, which is non-toxic, biodegradable, and has a high boiling point, making it a sustainable medium for reactions like the synthesis of 2-arylbenzothiazoles. nih.gov The application of such solvents could drastically reduce the waste generated in the synthesis of benzoate (B1203000) derivatives.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. While specific biocatalytic routes to this compound are not yet established, the broader field of biocatalysis in organic synthesis is rapidly expanding. Future work could involve screening for or engineering enzymes capable of specific transformations, such as selective esterification or thioetherification on a difluorinated benzene (B151609) ring.

Photocatalysis: Light-mediated reactions are a cornerstone of green chemistry as they often proceed at ambient temperatures without harsh reagents. Photocatalysis could be explored for the C-F or C-S bond functionalization steps in the synthesis or subsequent modification of the target molecule. For instance, the synthesis of a photoactive azobenzene (B91143) derivative involved reactions that, while not photocatalytic, highlight the manipulation of substituted benzoates for photoresponsive materials. nsf.gov

Implementation of Flow Chemistry Methodologies for Efficient Synthesis and Scale-Up

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility, making it ideal for industrial scale-up.

The synthesis of substituted methyl benzoates often involves energetic intermediates or exothermic reactions. For example, a continuous-flow process for the synthesis of methyl 2-(chlorosulfonyl)benzoate demonstrated the ability to inhibit side reactions and safely handle diazonium salt intermediates. researchgate.net This methodology significantly shortens residence times and increases throughput. researchgate.net

Applying a similar flow chemistry approach to the synthesis of this compound could offer several benefits:

Improved Safety: Minimizing the accumulation of potentially hazardous intermediates.

Enhanced Efficiency: Precise control over reaction parameters (temperature, pressure, stoichiometry) can lead to higher yields and purity.

Scalability: Seamless transition from laboratory-scale synthesis to large-scale production.

Future research will likely focus on designing dedicated flow reactors for the multi-step synthesis of this and other highly substituted aromatic compounds.

Development of Novel Catalytic Methods for Selective Functionalization

The presence of multiple functional groups on the aromatic ring of this compound presents a challenge and an opportunity for selective functionalization. Developing novel catalytic systems is key to unlocking its synthetic potential.

Solid Acid Catalysis: Reusable solid acid catalysts, such as titanium zirconium solid acids, are being developed for the efficient synthesis of methyl benzoate compounds. mdpi.com These catalysts avoid the corrosive and polluting nature of traditional liquid acids like sulfuric acid and can be easily recovered and reused. mdpi.com

C-F Bond Functionalization: The two fluorine atoms are generally the most inert positions on the ring, but their activation and substitution could lead to novel derivatives. Research into defluorinative functionalization, such as the direct conversion of trifluoromethylarenes into methyl-dithioesters using reagents like BF3SMe2, showcases emerging strategies for C-F bond transformation. diva-portal.org

C-H and C-S Bond Activation: The aromatic C-H bonds and the methylthio group are also targets for functionalization. Transition-metal catalysis could enable regioselective C-H activation to introduce new substituents. Furthermore, the sulfur atom can be oxidized to sulfoxide (B87167) or sulfone, or it can participate in coupling reactions, expanding the molecular diversity accessible from this building block.

Deeper Theoretical Insights into Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the chemical behavior of complex molecules. jmaterenvironsci.com For this compound, theoretical studies can provide crucial insights into its electronic structure, reactivity, and the regioselectivity of its reactions.

By calculating various quantum chemical descriptors, researchers can predict the most likely sites for electrophilic and nucleophilic attack. jmaterenvironsci.com For instance, studies on related molecules like alkyldibenzothiophenes use local and global descriptors and molecular electrostatic potential (MEP) maps to elucidate reactivity trends. semanticscholar.org

A theoretical study of this compound would likely involve:

Fukui Function Analysis: Identifying the local reactivity of each atom in the molecule to predict regioselectivity in substitution reactions. jmaterenvironsci.com

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density distribution to highlight regions susceptible to electrophilic or nucleophilic attack. semanticscholar.org

These theoretical models can guide experimental work, saving time and resources by predicting the most promising reaction pathways and conditions. nih.gov

| Dipole Moment | Measures the polarity of the molecule. | Influences solubility and intermolecular forces, relevant for materials science applications. semanticscholar.org |

Exploration of Potential Applications in Materials Science

As a multifunctional chemical building block, this compound holds potential for the synthesis of advanced materials. The unique combination of its functional groups can be leveraged to create polymers, liquid crystals, and optoelectronic materials with tailored properties.

Liquid Crystals and Polymers: The rigid aromatic core is a common feature in liquid crystalline structures and high-performance polymers. The fluorine substituents can enhance thermal stability, modify electronic properties, and influence intermolecular packing. The ester and thioether groups provide reactive handles for polymerization or for grafting the molecule onto polymer backbones.

Optoelectronic Materials: Fluorinated and sulfur-containing aromatic compounds are of great interest in organic electronics. The electron-withdrawing nature of the fluorine atoms and the ester group, combined with the sulfur atom's ability to participate in charge transport, makes this compound a candidate for designing new organic semiconductors, emitters for OLEDs, or components in photovoltaic devices. Its classification as an organic building block with fluorine and sulfur components places it in a category of chemicals used for such advanced applications. bldpharm.com

Future research in this area will focus on synthesizing oligomers and polymers from this compound and characterizing their physical and electronic properties to assess their suitability for various materials science applications.

Q & A

Q. What are the established synthetic routes for Methyl 2,3-difluoro-4-(methylthio)benzoate?

The synthesis typically involves multi-step reactions starting from substituted benzaldehyde or benzoic acid derivatives. For example:

- Intermediate formation : Reacting 2,3-difluoro-4-(methylthio)benzaldehyde with morpholinoethoxy groups under reductive amination conditions (e.g., using sodium borohydride or pyridine borane) to form Schiff base intermediates .

- Esterification : Coupling with methyl esters via acid-catalyzed reactions (e.g., methanesulfonic acid in ethyl acetate) to yield the final product .

- Purification : Silica gel chromatography (ethyl acetate/methanol gradient) is commonly used, achieving yields up to 90% .

Q. What analytical techniques are recommended for characterizing this compound?

- LCMS : Confirm molecular weight via m/z peaks (e.g., m/z 412 [M+H]+ or 428 [M+H]+ depending on substituents) .

- HPLC : Assess purity using retention times (e.g., 0.61–1.03 minutes under SMD-TFA05 or SQD-FA05 conditions) .

- NMR : For structural confirmation, though not explicitly mentioned in the evidence, standard H/C NMR protocols for aromatic fluorinated compounds apply.

Q. How should researchers handle moisture sensitivity during synthesis?

- Use anhydrous solvents (e.g., dimethyl sulfoxide) and inert atmospheres (nitrogen/argon) for moisture-sensitive steps .

- Store intermediates under desiccated conditions, as the methylthio and ester groups may hydrolyze in humid environments .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields?

- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, as seen in freeze-drying protocols .

- Catalyst tuning : Adjusting acid catalysts (e.g., HCl vs. methanesulfonic acid) influences imine formation rates .

- Temperature control : Stirring at 25°C for prolonged periods (4+ days) enhances crystallinity of intermediates .

Q. How should discrepancies in HPLC/LCMS data be resolved?

- Method calibration : Ensure consistency in mobile phase composition (e.g., acetonitrile/water with 0.1% TFA) and column type (C18 vs. C8) .

- Byproduct analysis : Use high-resolution MS to identify side products (e.g., hydrolyzed esters or demethylated species) .

- Cross-validation : Compare retention times with structurally similar compounds (e.g., methyl 4-(methylthio)benzoate derivatives) .

Q. What strategies are used to study the biological activity of this compound?

- Metabolite scavenging assays : Thioether groups (e.g., methylthio) are known to interact with electrophilic metabolites, as seen in hepatocarcinogen studies .

- Structure-activity relationship (SAR) : Modify the fluorine substitution pattern or ester groups to assess impact on target binding .

- In vitro models : Test cytotoxicity in cell lines sensitive to fluorinated aromatic compounds, though direct evidence is limited in the provided data.

Q. How can computational modeling aid in predicting reactivity?

- DFT calculations : Model the electron-withdrawing effects of fluorine atoms on the benzoate ring’s electrophilicity .

- Docking studies : Predict interactions with biological targets (e.g., enzymes with hydrophobic active sites) using software like AutoDock Vina.

Data Contradiction Analysis

Q. How to address conflicting LCMS molecular ion peaks in different studies?

- Isotopic pattern analysis : Verify if peaks correspond to [M+H]+ or adducts (e.g., sodium or potassium ions) .

- Synthetic variability : Differences in substituents (e.g., morpholinoethoxy vs. methoxyethyl groups) alter molecular weights, leading to distinct m/z values .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.